molecular formula C12H19NO B6256211 4-amino-2,6-bis(propan-2-yl)phenol CAS No. 1988-15-4

4-amino-2,6-bis(propan-2-yl)phenol

Cat. No. B6256211
CAS RN: 1988-15-4
M. Wt: 193.3
InChI Key:
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Description

4-amino-2,6-bis(propan-2-yl)phenol, commonly known as 4-aminophenol, is a versatile chemical compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 166.22 g/mol and a melting point of 97-98°C. It is widely used in the synthesis of pharmaceuticals, dyes, fragrances, and other related compounds. 4-aminophenol is also used in the production of polyurethane foam, polyurethane coatings, and polyurethane elastomers.

Scientific Research Applications

4-aminophenol is widely used in scientific research for its versatile properties. It is used as a precursor for the synthesis of pharmaceuticals, dyes, fragrances, and other related compounds. It is also used as a building block in the synthesis of polymers, such as polyurethane foam, polyurethane coatings, and polyurethane elastomers. Additionally, 4-aminophenol is used in the synthesis of various organic compounds, such as quinolines, isoquinolines, and coumarins.

Mechanism of Action

4-aminophenol is a weak acid, and its mechanism of action is based on its ability to donate protons. It can act as a proton donor in a variety of reactions, such as the synthesis of pharmaceuticals, dyes, fragrances, and other related compounds. Additionally, 4-aminophenol can be used as a catalyst in the synthesis of polymers, such as polyurethane foam, polyurethane coatings, and polyurethane elastomers.
Biochemical and Physiological Effects
4-aminophenol has been studied for its potential biochemical and physiological effects. Studies have shown that 4-aminophenol can act as an antioxidant and can inhibit the formation of reactive oxygen species. Additionally, 4-aminophenol has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

4-aminophenol is a versatile chemical compound with a wide range of applications in the scientific research field. Its advantages include its low cost, its ease of synthesis, and its availability. Additionally, it is a relatively safe compound to work with, and its reaction products are also relatively safe. However, there are some limitations to using 4-aminophenol in laboratory experiments. It is a relatively unstable compound, and it can be easily oxidized in the presence of air. Additionally, it is a hygroscopic compound, which means that it can absorb moisture from the air, making it difficult to store and handle.

Future Directions

There are many potential future directions for the use of 4-aminophenol in scientific research. One potential application is in the synthesis of pharmaceuticals and other related compounds. Additionally, 4-aminophenol could be used in the synthesis of polymers, such as polyurethane foam, polyurethane coatings, and polyurethane elastomers. Additionally, 4-aminophenol could be used in the synthesis of organic compounds, such as quinolines, isoquinolines, and coumarins. Finally, further research could be conducted to explore the biochemical and physiological effects of 4-aminophenol, as well as its potential applications in medicine and other related fields.

Synthesis Methods

4-aminophenol is synthesized by the reaction of phenol with ammonia in an acidic medium. This reaction produces an intermediate, which is then reacted with propan-2-yl chloride to produce 4-aminophenol. The reaction is carried out in aqueous solution, and the product is isolated by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-2,6-bis(propan-2-yl)phenol involves the reaction of 4-nitro-2,6-bis(propan-2-yl)phenol with a reducing agent to form the corresponding amine.", "Starting Materials": [ "4-nitro-2,6-bis(propan-2-yl)phenol", "Reducing agent (e.g. sodium dithionite, iron powder, or hydrogen gas)" ], "Reaction": [ "Step 1: Dissolve 4-nitro-2,6-bis(propan-2-yl)phenol in a suitable solvent (e.g. ethanol, methanol, or water)", "Step 2: Add the reducing agent to the reaction mixture and stir at room temperature or under reflux", "Step 3: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed", "Step 4: Filter the reaction mixture to remove any insoluble impurities", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product", "Step 6: Purify the crude product by recrystallization or column chromatography using a suitable solvent system", "Step 7: Characterize the final product by spectroscopic methods (e.g. NMR, IR, or MS) to confirm its identity" ] }

CAS RN

1988-15-4

Product Name

4-amino-2,6-bis(propan-2-yl)phenol

Molecular Formula

C12H19NO

Molecular Weight

193.3

Purity

95

Origin of Product

United States

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